

Chemical structure and properties of X-alpha-Gal.

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Compound of Interest

Compound Name: X-alpha-Gal

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X-alpha-Gal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-alpha-Gal (5-bromo-4-chloro-3-indolyl- α -D-galactopyranoside) is a crucial chromogenic substrate for the enzyme α -galactosidase. Its primary application in molecular biology and genetics is the visual detection of α -galactosidase activity. Upon enzymatic cleavage of the α -glycosidic bond, **X-alpha-Gal** releases a galactose molecule and a 5-bromo-4-chloro-3-hydroxyindole intermediate. This intermediate subsequently undergoes spontaneous dimerization and oxidation to form an insoluble, intensely blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo). This distinct color change provides a straightforward and effective method for identifying cells expressing a functional α -galactosidase, most notably in yeast two-hybrid screening systems to detect gene activation.

Chemical Structure and Properties

X-alpha-Gal is a synthetically manufactured indolyl molecule linked to a galactose sugar moiety. Its structure is fundamental to its function as a reporter molecule.

Physicochemical Properties

A summary of the key physicochemical properties of **X-alpha-Gal** is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Source
Chemical Formula	$C_{14}H_{15}BrClNO_6$	[1] [2] [3]
Molecular Weight	408.63 g/mol	[1] [3]
CAS Number	107021-38-5	
Appearance	White to off-white crystalline powder	
Optical Rotation	$[\alpha]_{D}^{20} +140^{\circ}$ to $+150^{\circ}$ (c=1 in DMF/water 1:1)	
Purity	$\geq 98\%$	

Solubility

The solubility of **X-alpha-Gal** is a critical factor when preparing stock and working solutions for various experimental protocols.

Solvent	Solubility	Source
Dimethylformamide (DMF)	1 mg/mL	
Dimethyl sulfoxide (DMSO)	10 mg/mL	
Ethanol	Slightly soluble	
Phosphate-Buffered Saline (PBS, pH 7.2)	0.25 mg/mL	

Storage and Stability

Proper storage is vital to maintain the integrity and functionality of **X-alpha-Gal**.

Condition	Duration	Source
Powder at -20°C	3 years	
In solvent at -80°C	1 year	
In solvent at -20°C	1 month	

Enzymatic Reaction and Mechanism of Action

The utility of **X-alpha-Gal** is centered around its specific hydrolysis by α -galactosidase. In many yeast two-hybrid systems, the MEL1 gene, which encodes α -galactosidase, is used as a reporter gene. The activation of a GAL4-responsive promoter, indicating a protein-protein interaction, leads to the expression and secretion of α -galactosidase. The enzyme then cleaves the colorless **X-alpha-Gal** in the growth medium, resulting in the formation of a visually identifiable blue product. This process allows for the direct screening of positive interactions on agar plates.



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Caption: Enzymatic hydrolysis of **X-alpha-Gal** by α -galactosidase.

Experimental Protocols

The following are detailed methodologies for the preparation and use of **X-alpha-Gal** in a typical yeast two-hybrid screening experiment.

Preparation of X-alpha-Gal Stock Solution

A concentrated stock solution is prepared for convenient addition to growth media or for spreading on plates.

- Dissolving the Substrate: Dissolve **X-alpha-Gal** powder in dimethylformamide (DMF) to a final concentration of 20 mg/mL.

- Storage: Store the stock solution in a light-protected container (e.g., an amber tube or a tube wrapped in aluminum foil) at -20°C. The solution is stable for at least 6 months under these conditions.

Preparation of X-alpha-Gal Indicator Plates

There are two common methods for preparing indicator plates: incorporating **X-alpha-Gal** directly into the molten agar or spreading it on the surface of pre-poured plates.

Method 1: Incorporating into Agar

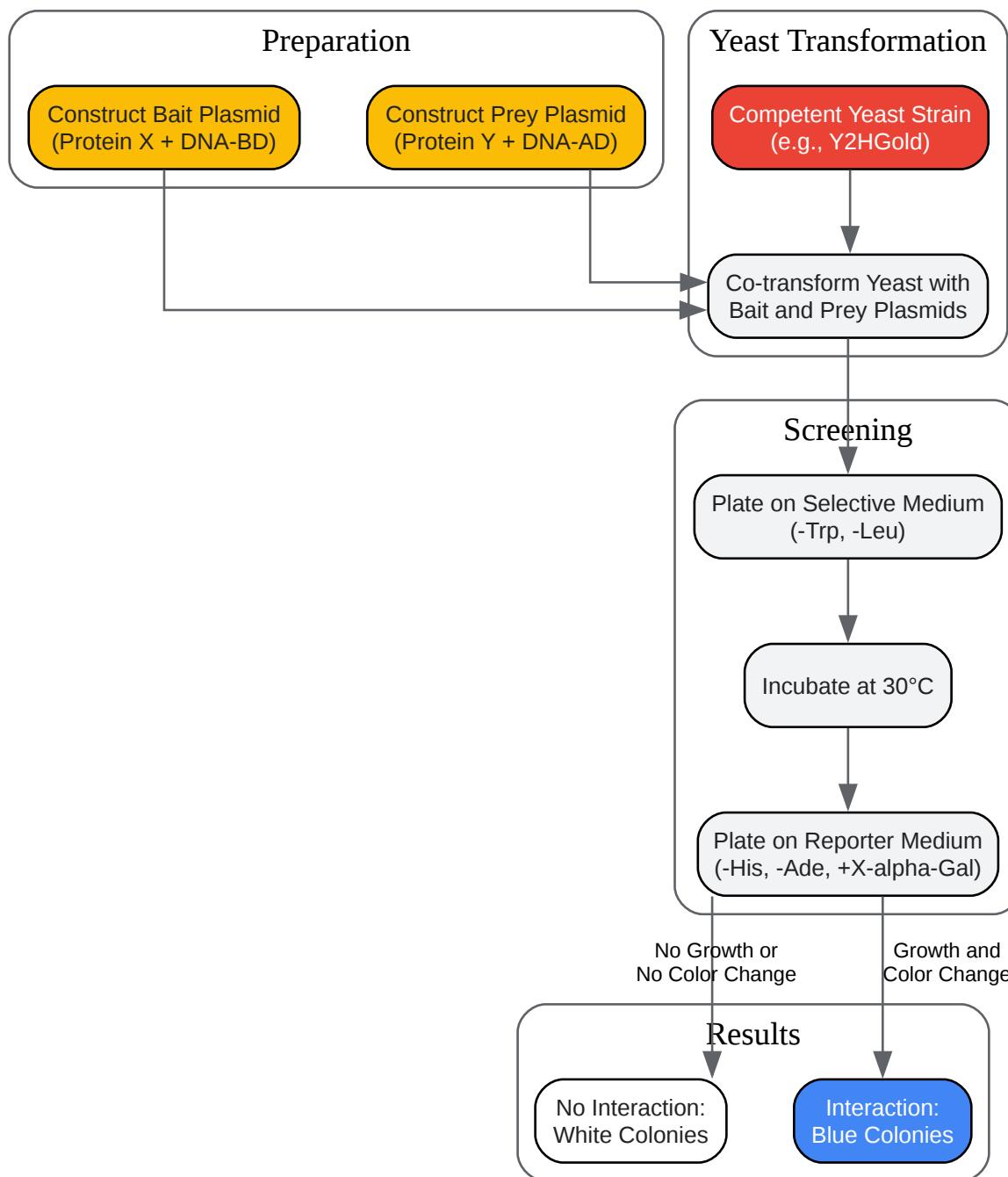
- Media Preparation: Prepare 1 liter of the appropriate dropout agar medium and autoclave.
- Cooling: Allow the medium to cool to approximately 55°C in a water bath.
- Adding **X-alpha-Gal**: Aseptically add 2 mL of the 20 mg/mL **X-alpha-Gal** stock solution to the molten agar (final concentration of 40 µg/mL).
- Pouring Plates: Mix thoroughly and pour the plates.
- Storage: Allow the plates to solidify at room temperature.

Method 2: Spreading on Plates

- Plate Preparation: Pour plates with the appropriate dropout agar medium and allow them to solidify.
- Spreading Solution: Prepare a working solution of **X-alpha-Gal** at 4 mg/mL in DMF.
- Application: Spread 100-200 µL of the 4 mg/mL **X-alpha-Gal** solution evenly onto the surface of a 10 cm agar plate.
- Drying: Allow the plates to dry completely in a laminar flow hood before use.

Yeast Two-Hybrid Screening Workflow

The following diagram illustrates a typical workflow for a yeast two-hybrid screen utilizing **X-alpha-Gal** for the detection of protein-protein interactions.



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Caption: Workflow for a yeast two-hybrid screen using **X-alpha-Gal**.

Conclusion

X-alpha-Gal is an indispensable tool for researchers utilizing yeast two-hybrid systems and other reporter gene assays based on α -galactosidase activity. Its reliability in producing a

distinct blue color upon enzymatic cleavage provides a high-contrast visual signal for identifying positive interactions. The detailed chemical properties and experimental protocols provided in this guide are intended to facilitate its effective and accurate use in a laboratory setting, ultimately contributing to the successful identification and characterization of protein-protein interactions.

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